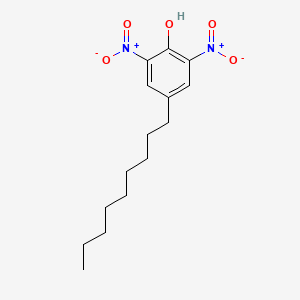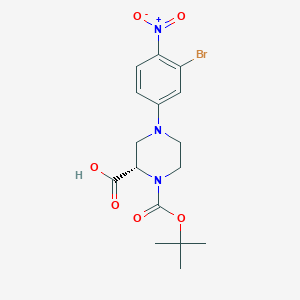
(S)-4-(3-bromo-4-nitrophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(3-bromo-4-nitrophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and nitro groups on the phenyl ring, along with the piperazine and carboxylic acid functionalities, makes this compound a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(3-bromo-4-nitrophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-nitroaniline and (S)-piperazine-2-carboxylic acid.
Formation of Intermediate: The 3-bromo-4-nitroaniline is first reacted with tert-butyl chloroformate to form the tert-butoxycarbonyl-protected intermediate.
Coupling Reaction: The protected intermediate is then coupled with (S)-piperazine-2-carboxylic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Deprotection: Finally, the tert-butoxycarbonyl group is removed under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
化学反応の分析
Types of Reactions
(S)-4-(3-bromo-4-nitrophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Hydrolysis: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF (dimethylformamide).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 4-(3-bromo-4-aminophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Corresponding esters or amides.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-4-(3-bromo-4-nitrophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The presence of the nitro and bromine groups may enhance binding affinity or selectivity towards certain molecular targets.
類似化合物との比較
Similar Compounds
(S)-4-(3-chloro-4-nitrophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Similar structure with a chlorine atom instead of bromine.
(S)-4-(3-bromo-4-aminophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Reduction product with an amino group instead of a nitro group.
(S)-4-(3-bromo-4-nitrophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxamide: Amide derivative of the carboxylic acid.
Uniqueness
The unique combination of bromine and nitro groups on the phenyl ring, along with the piperazine and carboxylic acid functionalities, makes (S)-4-(3-bromo-4-nitrophenyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid a versatile and valuable compound for various applications. Its specific reactivity and potential biological activities set it apart from other similar compounds.
特性
分子式 |
C16H20BrN3O6 |
|---|---|
分子量 |
430.25 g/mol |
IUPAC名 |
(2S)-4-(3-bromo-4-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H20BrN3O6/c1-16(2,3)26-15(23)19-7-6-18(9-13(19)14(21)22)10-4-5-12(20(24)25)11(17)8-10/h4-5,8,13H,6-7,9H2,1-3H3,(H,21,22)/t13-/m0/s1 |
InChIキー |
RXAVPVJHKQGZLP-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=CC(=C(C=C2)[N+](=O)[O-])Br |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=CC(=C(C=C2)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-3-(chloromethyl)-4-[(5-methoxy-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732424.png)
![Bis[8-(diaminomethylideneazaniumyl)octyl]azanium sulfate](/img/structure/B13732428.png)
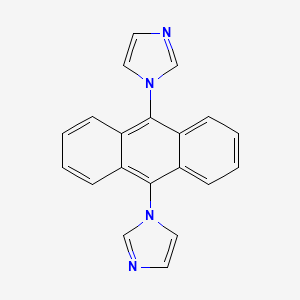
![2-[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]ethyl-dimethylazanium chloride](/img/structure/B13732432.png)
amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13732437.png)
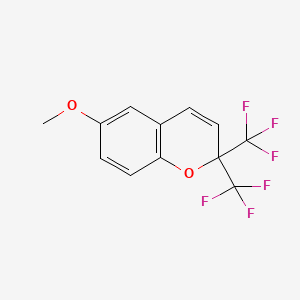
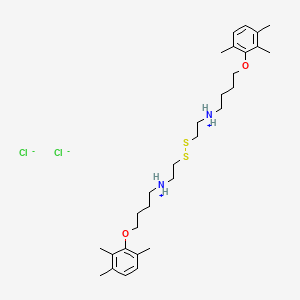
![(3S,6S)-6-[[3-(2-aminoethyl)-3H-indol-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13732455.png)
![(2S,3S)-2,3-Dimethoxy-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13732475.png)
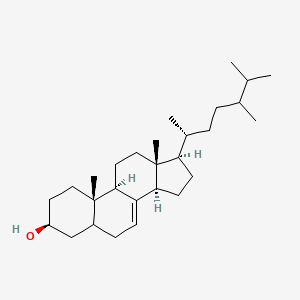
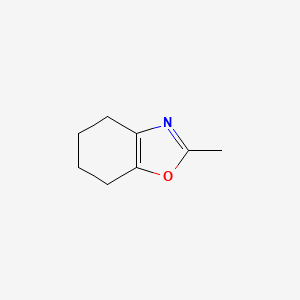
![3-[2-(2-Carboxyethylsulfanyl)ethylsulfanyl]propanoic acid](/img/structure/B13732489.png)
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13732492.png)
